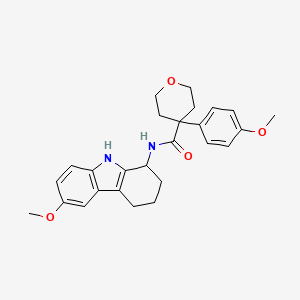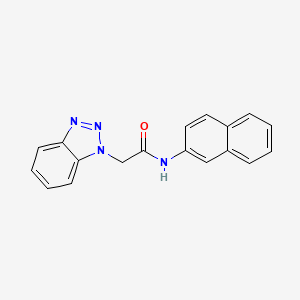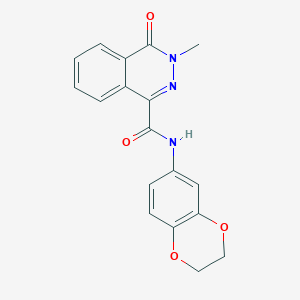
1-Hexadecylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-hexadecyl-, perchlorate is a cationic surfactant known for its antimicrobial properties It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-hexadecyl-, perchlorate typically involves the quaternization of pyridine with hexadecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of pyridinium, 1-hexadecyl-, perchlorate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 1-hexadecyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Applications De Recherche Scientifique
Pyridinium, 1-hexadecyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in the study of membrane proteins and as a disinfectant.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mécanisme D'action
The primary mechanism of action of pyridinium, 1-hexadecyl-, perchlorate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-positive bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Dodecylpyridinium chloride: A shorter-chain analog with similar surfactant properties.
Uniqueness
Pyridinium, 1-hexadecyl-, perchlorate is unique due to its specific combination of a long hydrophobic chain and a pyridinium ring, which provides a balance of hydrophobic and cationic properties. This makes it particularly effective in disrupting microbial membranes and useful in a variety of applications.
Propriétés
Numéro CAS |
52137-53-8 |
|---|---|
Formule moléculaire |
C21H38ClNO4 |
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C21H38N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3,4)5/h15,17-18,20-21H,2-14,16,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PAVYRMVAWBAJNV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B15103255.png)



![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B15103310.png)
![1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103311.png)
![4-[4-(Furan-2-carbonyloxy)-3-methoxy-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid isopropyl ester](/img/structure/B15103319.png)

![2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
![2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone](/img/structure/B15103347.png)
